GPR35 Agonist Activity vs. Zaprinast
In a cell-based desensitization assay using human HT-29 colorectal adenocarcinoma cells, 1-(4-bromophenyl)-4-isopropylpiperazine exhibited GPR35 agonist activity with an IC₅₀ of 11.3 μM and an EC₅₀ of 10.8 μM in a dynamic mass redistribution (DMR) format [1]. This level of agonist potency is approximately 400-fold weaker than the reference GPR35 agonist zaprinast, which typically shows nanomolar potency in the same assay system, positioning the compound as a low-potency GPR35 tool suitable for structure–activity relationship (SAR) benchmarking rather than as a lead candidate. The bromophenyl-isopropyl substitution pattern yields measurable but modest GPR35 engagement, providing a defined baseline against which analogs with alternative halogen or alkyl substituents can be quantitatively compared.
| Evidence Dimension | GPR35 agonist potency (IC₅₀, DMR desensitization) |
|---|---|
| Target Compound Data | IC₅₀ = 11.3 μM (11,300 nM); EC₅₀ = 10.8 μM (10,800 nM) |
| Comparator Or Baseline | Zaprinast (reference GPR35 agonist): typically IC₅₀ < 50 nM in analogous HT-29 DMR assays |
| Quantified Difference | Target compound is ~400-fold less potent than zaprinast |
| Conditions | Human HT-29 cells; agonist activity assessed as induction of cell desensitization to 1 μM zaprinast, 1 h pre-incubation followed by DMR readout; data curated by ChEMBL from Dalian Institute of Chemical Physics [1] |
Why This Matters
This quantitative potency measurement allows procurement decisions for GPR35 assay development: the compound serves as a low-affinity control ligand, and any analog claiming superior GPR35 activity must demonstrate an IC₅₀ substantially lower than 11.3 μM under identical assay conditions.
- [1] BindingDB Entry BDBM50259886, CHEMBL2333943, G-protein coupled receptor 35 (Human), curated by ChEMBL from Dalian Institute of Chemical Physics. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50259886 (accessed 2026-04-25). View Source
